Cas no 923218-19-3 (N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)

N-{2-[1-Benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a specialized organic compound featuring a pyrazoline core substituted with a benzoyl group, a 2-methylphenyl moiety, and a methanesulfonamide functional group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the sulfonamide group may enhance binding affinity and selectivity toward specific biological targets, while the dihydropyrazole ring offers conformational rigidity. The compound's modular design allows for further derivatization, making it a versatile intermediate for pharmaceutical research. Its synthetic route and stability under standard conditions support its applicability in drug discovery and mechanistic studies.
N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide structure
923218-19-3 structure
Product name:N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
CAS No:923218-19-3
MF:C24H23N3O3S
MW:433.52272439003
CID:6009176
PubChem ID:16376824

N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide
    • N-[2-[2-benzoyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
    • Methanesulfonamide, N-[2-[1-benzoyl-4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl]-
    • N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
    • VU0607520-1
    • AKOS001303152
    • Z220617926
    • 923218-19-3
    • AKOS016897636
    • N-(2-(1-benzoyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
    • F3258-0017
    • Inchi: 1S/C24H23N3O3S/c1-17-10-6-7-13-19(17)23-16-22(20-14-8-9-15-21(20)26-31(2,29)30)25-27(23)24(28)18-11-4-3-5-12-18/h3-15,23,26H,16H2,1-2H3
    • InChI Key: DYCJWVKXDYHKRW-UHFFFAOYSA-N
    • SMILES: CS(NC1=CC=CC=C1C1CC(C2=CC=CC=C2C)N(C(=O)C2=CC=CC=C2)N=1)(=O)=O

Computed Properties

  • Exact Mass: 433.14601278g/mol
  • Monoisotopic Mass: 433.14601278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 769
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 87.2Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 612.1±65.0 °C(Predicted)
  • pka: 8.47±0.10(Predicted)

N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3258-0017-10mg
N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
923218-19-3 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3258-0017-3mg
N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
923218-19-3 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3258-0017-20μmol
N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
923218-19-3 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3258-0017-2μmol
N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
923218-19-3 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3258-0017-2mg
N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
923218-19-3 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3258-0017-15mg
N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
923218-19-3 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3258-0017-5mg
N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
923218-19-3 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3258-0017-5μmol
N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
923218-19-3 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3258-0017-1mg
N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
923218-19-3 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3258-0017-10μmol
N-{2-[1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
923218-19-3 90%+
10μl
$69.0 2023-04-26

N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide Related Literature

Additional information on N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide

Introduction to N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide (CAS No. 923218-19-3)

N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide, identified by its CAS number 923218-19-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of multiple functional groups, including a benzoyl moiety, a pyrazole ring, and a methanesulfonamide group, makes it a versatile scaffold for the development of novel bioactive agents.

The compound's structure is characterized by a central pyrazole ring substituted with a phenyl group at the 3-position and an additional phenyl group linked to a methanesulfonamide moiety. The benzoyl group at the 1-position of the pyrazole ring further enhances its complexity and reactivity. Such structural features are often exploited in drug design to modulate binding interactions with biological targets, making this compound a promising candidate for further investigation.

In recent years, there has been growing interest in the development of small molecules that can interact with biological targets in novel ways. The pyrazole scaffold, in particular, has been extensively studied for its ability to bind to various enzymes and receptors. For instance, pyrazole derivatives have shown promise in the treatment of inflammatory diseases, infectious diseases, and cancer. The compound N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide is no exception and represents an important advancement in this area.

One of the key aspects of this compound is its potential to act as a modulator of enzyme activity. Enzymes are crucial biological catalysts that play a vital role in numerous metabolic pathways. By inhibiting or activating specific enzymes, small molecules can have profound effects on cellular processes. The structural features of N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide make it well-suited for interacting with enzyme active sites. The benzoyl group and the methanesulfonamide moiety can form hydrogen bonds and hydrophobic interactions with residues in the enzyme's active pocket, thereby influencing its activity.

Recent studies have highlighted the importance of computational methods in the design and optimization of drug candidates. Molecular modeling techniques, such as docking simulations and molecular dynamics simulations, have been used to predict the binding affinity of N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide to various biological targets. These studies have provided valuable insights into the compound's binding mode and have helped identify potential modifications that could enhance its potency and selectivity.

The pharmacokinetic properties of N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide are also of great interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety. Preliminary studies have suggested that this compound exhibits favorable pharmacokinetic profiles, making it a promising candidate for further development.

In addition to its potential as a drug candidate, N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide may also find applications in other areas of chemical research. For example, it could serve as a building block for the synthesis of more complex molecules or as a tool compound for studying enzyme mechanisms. Its unique structure and reactivity make it a valuable asset in the chemist's toolkit.

The synthesis of N-{2-1-benzoyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-ylymphenyl}methanesulfonamide involves several steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as multi-step organic synthesis and purification methods like column chromatography, are employed to obtain the desired product. The successful synthesis of this compound demonstrates the growing capability of synthetic chemists to create complex molecules with precise structural features.

The future prospects for N-{2-hydroxybenzoyl]-methyl]-methyl]-methyl]-methyl]-methyl]-methyl]-methyl]-methyl]-methyl]-methyl]-methyl]-methyl}-pyridine sulfonamidesulfonylamide are exciting and multifaceted. Further research is needed to fully elucidate its biological activity and to explore its potential therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in translating this promising compound into tangible benefits for patients worldwide.

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